molecular formula C19H17F2N3O2 B12636970 1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-64-6

1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione

Cat. No.: B12636970
CAS No.: 920284-64-6
M. Wt: 357.4 g/mol
InChI Key: UQKUBGLORKYGGF-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves multicomponent reactions (MCRs). MCRs are advantageous because they are high-yielding, operationally friendly, and time- and cost-effective . These reactions often involve the combination of multiple starting materials in a single reaction vessel, reducing the need for complex equipment and intermediate purification .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automation could further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . By binding to these enzymes, the compound can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is unique due to its specific structural features, such as the presence of the difluorophenyl and piperazinyl groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

920284-64-6

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione

InChI

InChI=1S/C19H17F2N3O2/c20-13-5-4-12(10-14(13)21)11-24-16-3-1-2-15(17(16)18(25)19(24)26)23-8-6-22-7-9-23/h1-5,10,22H,6-9,11H2

InChI Key

UQKUBGLORKYGGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC(=C(C=C4)F)F

Origin of Product

United States

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